2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
The compound 2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group and a para-linked benzene sulfonamide moiety. The benzene ring of the sulfonamide group is further substituted with two fluorine atoms at the 2- and 5-positions. This structure combines electron-withdrawing fluorine atoms and a rigid heterocyclic system, which may enhance binding affinity to biological targets such as cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
2,5-difluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c1-13-24-19-5-3-2-4-17(19)21(27)26(13)16-9-7-15(8-10-16)25-30(28,29)20-12-14(22)6-11-18(20)23/h2-12,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWRKIBEUOHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with the following classes of compounds:
3,4-Dihydroquinazolin-4-one Sulfonamides (–4): Compounds like 1f (ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate) feature a 3,4-dihydroquinazolinone core linked to a sulfonamide group. Key differences include substituents on the phenyl rings (e.g., ester groups in 1f vs. difluoro substituents in the target compound) . The presence of fluorine in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
Hydrazinecarbonyl and Pyrazolyl Derivatives (–2): Compounds such as 15–18 () incorporate hydrazinecarbonyl or pyrazolyl moieties instead of the quinazolinone core. These structures exhibit lower molecular complexity and lack fluorine substitution, which may reduce target selectivity .
Fluorinated Sulfonamides (): Compounds like G619-0455 and G619-0234 () share the fluorinated benzene sulfonamide motif but replace the quinazolinone core with pyridazinyl groups.
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
*Estimated based on structural similarity to 1f.
The target compound’s higher molecular weight (~453 g/mol) compared to pyridazinyl analogs (e.g., G619-0234, 377 g/mol) suggests increased steric bulk, which may influence solubility and membrane permeability .
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